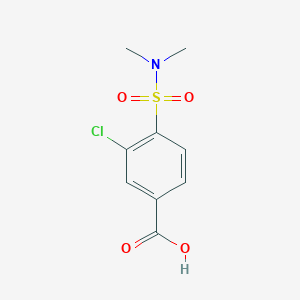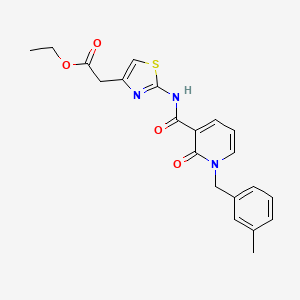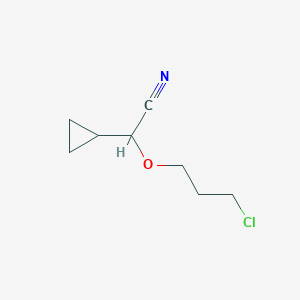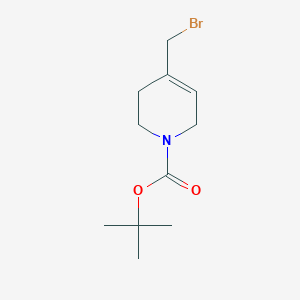
tert-butyl 4-(bromomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an ester derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, like tert-butyl 4-(bromomethyl)benzoate , are used as reagents in organic synthesis .
Chemical Reactions Analysis
Bromomethyl groups are often involved in nucleophilic substitution reactions . The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For instance, tert-Butyl 4-(bromomethyl)benzoate is a solid at room temperature and has a molecular weight of 271.15 .Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Recycling
The development of synthetic routes for complex molecules often involves tert-butyl derivatives as key intermediates. For example, the review of synthetic routes for vandetanib highlighted the importance of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and its role in the synthesis process, demonstrating a favorable yield and commercial value for industrial production (Mi, 2015).
Environmental Applications and Biodegradation
In the context of environmental science, research has explored the degradation of tert-butyl-containing compounds. For instance, studies on the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol in the subsurface shed light on their fate in the environment, highlighting the biodegradability under various redox conditions and the potential for remediation of contaminated sites (Schmidt et al., 2004).
Bioseparation Processes
Three-phase partitioning (TPP) has emerged as a nonchromatographic bioseparation technology, offering a rapid, efficient, and scalable method for separating bioactive molecules. This process has been applied to a variety of compounds, demonstrating the potential for wide-ranging applications in food, cosmetics, and medicine (Yan et al., 2018).
Polymer Membranes for Fuel Purification
The application of polymer membranes in the purification of fuel additives, specifically for the separation of methanol/methyl tert-butyl ether (MTBE) mixtures via pervaporation, illustrates the importance of membrane technology in improving fuel performance and reducing emissions. This review highlights the efficiency of various polymer membranes, including poly(vinyl alcohol) and cellulose acetate, in achieving highly selective separation (Pulyalina et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(bromomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJDUPMRVJZCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(bromomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
CAS RN |
1352724-25-4 |
Source


|
| Record name | tert-butyl 4-(bromomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

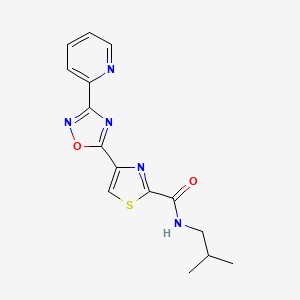
![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)
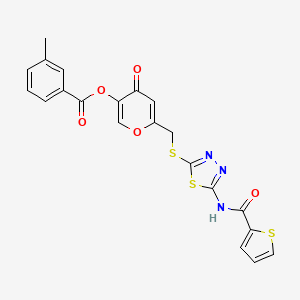
![Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2969183.png)

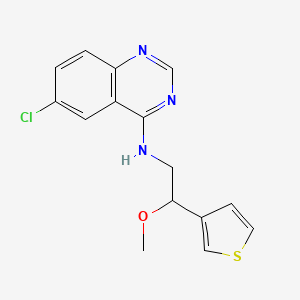

![2-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2969191.png)
![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)
![(2R)-3-(1H-Imidazol-5-yl)-2-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2969193.png)
